(9Z)-12-hydroxyoctadec-9-enoic acid, commonly known as ricinoleic acid (CAS: 141-22-0), is an omega-9 unsaturated fatty acid distinguished by a secondary hydroxyl group at the C12 position[1]. This trifunctional molecule—featuring a carboxyl group, a C9=C10 double bond, and a C12 hydroxyl group—serves as a highly reactive, bio-based industrial precursor. Unlike standard C18 fatty acids, ricinoleic acid exhibits distinctive baseline viscosity, optical activity, and complete solubility in polar solvents like ethanol [2]. In procurement contexts, it is primarily sourced for its native hydroxyl functionality, which bypasses the need for costly synthetic functionalization steps in the production of polyurethanes, estolides, premium biolubricants, and specialized cosmetic surfactants [3].
Attempting to substitute ricinoleic acid with its closest unhydroxylated analog, oleic acid, results in immediate process failures in both polymerization and formulation workflows [1]. Because oleic acid lacks the C12 hydroxyl group, it cannot undergo direct urethane linkage; utilizing it for polyurethane synthesis requires aggressive, multi-step chemical modifications such as epoxidation or hydroformylation to artificially introduce hydroxyl sites. Furthermore, the absence of intermolecular hydrogen bonding in oleic acid drastically reduces its kinematic viscosity and eliminates its solubility in polar alcohols like ethanol [2]. Consequently, substituting oleic acid into formulations designed for ricinoleic acid leads to phase separation in cosmetics and catastrophic loss of film thickness and thermal stability in high-performance biolubricants.
Ricinoleic acid possesses a native secondary hydroxyl group at the C12 position, providing a direct reactive site for isocyanate cross-linking with a natural hydroxyl value of approximately 160 mg KOH/g . In contrast, oleic acid possesses a native hydroxyl value of near 0 mg KOH/g and requires multi-step chemical modification (such as epoxidation followed by ring-opening, or hydroformylation) to introduce reactive hydroxyl groups before it can be utilized in polyurethane synthesis [1]. Utilizing ricinoleic acid enables immediate self-condensation or reaction with diisocyanates to form thermoplastic elastomer polyurethanes, bypassing hazardous and time-consuming intermediate steps.
| Evidence Dimension | Native Hydroxyl Value and Synthesis Steps |
| Target Compound Data | Ricinoleic acid: ~160 mg KOH/g (Direct isocyanate reaction) |
| Comparator Or Baseline | Oleic acid: ~0 mg KOH/g (Requires epoxidation/hydroformylation) |
| Quantified Difference | Elimination of 1-2 synthetic functionalization steps and ~160 mg KOH/g higher native OH value |
| Conditions | Bio-polyol preparation for polyurethane elastomer synthesis |
Eliminates costly, time-consuming, and hazardous functionalization steps for manufacturers producing bio-based polyurethanes and elastomers.
The C12 hydroxyl group in ricinoleic acid induces strong intermolecular hydrogen bonding, significantly elevating the viscosity of its derivatives compared to non-hydroxylated analogs. In comparative tribological studies, estolides synthesized from ricinoleic acid achieved kinematic viscosities up to approximately 6700 mm2/s [1]. Conversely, estolides derived from oleic acid displayed substantially lower viscosities and inferior low-temperature crystallization profiles. The delayed crystallization in ricinoleic acid derivatives directly yields improved low-temperature flow properties for hydraulic fluids [1].
| Evidence Dimension | Kinematic Viscosity of Derived Estolides |
| Target Compound Data | Ricinoleic acid estolides: up to ~6700 mm2/s |
| Comparator Or Baseline | Oleic acid estolides: Substantially lower baseline viscosity |
| Quantified Difference | Massive increase in kinematic viscosity and significantly delayed low-temperature crystallization |
| Conditions | Acid-catalyzed estolide synthesis for biolubricant characterization |
Provides the critical high-viscosity and low-temperature stability required for formulating premium industrial biolubricants and heavy-duty hydraulic fluids.
Unlike standard long-chain fatty acids which are highly hydrophobic, ricinoleic acid exhibits distinctive solubility in polar organic solvents such as ethanol and methanol[1]. This behavior is driven by the increased polarity imparted by the secondary hydroxyl group. While oleic acid and stearic acid are largely insoluble in alcohols at room temperature, ricinoleic acid readily dissolves, preventing phase separation in complex cosmetic, deodorant, and surfactant formulations [2].
| Evidence Dimension | Solubility in Polar Alcohols (e.g., Ethanol) |
| Target Compound Data | Ricinoleic acid: Soluble / Completely miscible |
| Comparator Or Baseline | Oleic acid / Stearic acid: Insoluble or poorly soluble |
| Quantified Difference | Binary shift from insoluble to completely miscible in ethanol at room temperature |
| Conditions | Room temperature solvent mixing for cosmetic and chemical formulations |
Ensures formulation stability and prevents phase separation in alcohol-based personal care products, inks, and specialized chemical blends.
Because of its native C12 hydroxyl group, ricinoleic acid is the right choice for synthesizing bio-based polyurethanes and thermoplastic elastomers[1]. Buyers should procure this exact compound when they need to react a fatty acid directly with diisocyanates, avoiding the costly and hazardous epoxidation steps required when using oleic acid or standard vegetable oil derivatives.
Ricinoleic acid is highly preferred in the formulation of premium industrial biolubricants, metalworking fluids, and hydraulic oils [2]. Its capacity to form hydrogen bonds results in estolides with kinematic viscosities up to 6700 mm2/s and enhanced low-temperature stability, outperforming standard oleic acid-based lubricants in heavy-duty tribological applications.
In the cosmetics and personal care industry, ricinoleic acid is selected over other C18 fatty acids due to its complete solubility in ethanol and other polar solvents [3]. This distinctive solvation property ensures that deodorants, lipsticks, and specialized skin-conditioning surfactants remain stable and do not phase-separate during storage.
Irritant
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Vieira C, Evangelista S, Cirillo R, Lippi A, Maggi CA, Manzini S (2000). "Effect of ricinoleic acid in acute and subchronic experimental models of inflammation". Mediators Inflamm. 9 (5): 223–8. doi:10.1080/09629350020025737. PMC 1781768. PMID 11200362.
Tunaru S, Althoff TF, Nüsing RM, Diener M, Offermanns S (2012). "Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors". Proc Natl Acad Sci USA. 109 (23): 9179–9184. Bibcode:2012PNAS..109.9179T. doi:10.1073/pnas.1201627109. PMC 3384204. PMID 22615395.
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